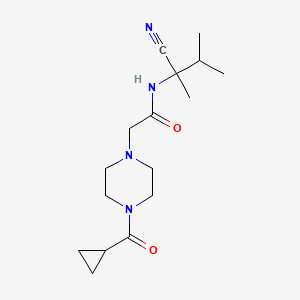

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12(2)16(3,11-17)18-14(21)10-19-6-8-20(9-7-19)15(22)13-4-5-13/h12-13H,4-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRPVZUVBHFVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide typically involves multiple steps:

Formation of the Cyano Intermediate: The initial step often involves the alkylation of a suitable precursor to introduce the cyano group. This can be achieved using reagents such as sodium cyanide or potassium cyanide under basic conditions.

Piperazine Acylation: The piperazine ring is then acylated using cyclopropanecarbonyl chloride in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the piperazine ring, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and piperazine ring are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with biological targets.

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The following table summarizes critical parameters for the target compound and analogs from and :

Mechanistic and Pharmacological Insights

- Target Compound : The cyclopropanecarbonyl group may confer resistance to enzymatic degradation compared to linear acyl chains, while the piperazine moiety could enhance blood-brain barrier penetration .

- Compounds: Quinoline derivatives are well-documented in oncology (e.g., kinase inhibition). The chloro and pyridylamino substituents likely improve target affinity but may increase off-target risks .

Research Findings and Implications

Advantages of the Target Compound

- Synthetic Feasibility: The absence of complex heterocycles (e.g., quinoline) simplifies synthesis compared to compounds.

- Selectivity : The cyclopropane group may reduce off-target effects common in piperazine-based drugs, such as histamine receptor interactions.

Limitations and Challenges

- Toxicity Concerns: The cyano group, while stabilizing, could pose toxicity risks if metabolized to cyanide, necessitating rigorous safety profiling.

- Unclear Target Profile : Without explicit binding data, the compound’s mechanism remains speculative.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₂. The compound features several functional groups, including a cyano group and a piperazine moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Key steps include:

- Formation of the Acetamide : Reaction of acetic acid derivatives with amines.

- Incorporation of the Cyano Group : Utilization of cyanation methods to introduce the cyano functionality.

- Piperazine Attachment : Coupling reactions to incorporate the piperazine moiety.

The efficiency of these reactions can be enhanced through techniques such as ultrasonic mixing and temperature control, which improve yield and purity.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets similar to other acetamides and piperazine derivatives. These interactions may modulate various signaling pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related piperazine derivatives have shown inhibition of tumor cell proliferation in vitro and in vivo models. The potential for this compound to act as a scaffold for developing new anticancer agents is particularly promising .

Inflammatory Response Modulation

Similar compounds have demonstrated efficacy in modulating inflammatory responses. For example, in vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures . This suggests that this compound could also possess anti-inflammatory properties.

Study 1: Antitumor Efficacy

A study investigated the antitumor activity of a structurally related compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against breast and colon cancer cells.

Study 2: Inflammation Model

In another study using a CFA-induced paw edema model, a related compound significantly reduced edema compared to control groups. This highlights the potential application of this compound in treating inflammatory diseases .

Q & A

Q. How can crystallographic data explain conformational flexibility in target binding?

- Multi-conformer models : Fit electron density maps to identify dominant binding poses (e.g., piperazine ring flipping in kinase active sites) .

- B-factor analysis : Highlights regions of high flexibility (e.g., cyclopropane moiety) that may influence entropy-enthalpy trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.